molecular formula C17H20N4O2 B2477152 3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline CAS No. 2034318-17-5

3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2477152
CAS No.: 2034318-17-5
M. Wt: 312.373
InChI Key: LLLFQNLQQSRXJG-UHFFFAOYSA-N
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Description

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a novel synthetic chemical compound of interest in medicinal chemistry and drug discovery research. This molecule is a complex hybrid structure designed for investigating structure-activity relationships. It incorporates a 5,6,7,8-tetrahydrocinnoline core, a scaffold that has been explored in pharmaceutical research for its potential as a C5a receptor antagonist . This core structure is functionalized with a piperazine ring, a nitrogen-containing heterocycle widely recognized as a "privileged structure" in drug design for its ability to improve aqueous solubility and bioavailability, and to positively influence pharmacokinetic profiles . The piperazine is further modified with a furan-2-carbonyl group. The furan ring is a five-membered aromatic heterocycle with one oxygen atom that serves as a versatile bioisostere, capable of engaging in hydrogen bonding and π–π stacking interactions with biological targets . Furan-containing compounds have demonstrated a wide spectrum of pharmacological activities in research settings, including antibacterial, antifungal, and anticancer effects . The specific combination of these three distinct pharmacophoric elements—tetrahydrocinnoline, piperazine, and furan—makes this compound a valuable tool for researchers screening for new bioactive molecules. It is particularly relevant for projects aimed at developing novel ligands for G-protein coupled receptors (GPCRs), enzyme inhibitors, or other therapeutic targets. This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, and it is recommended to store the compound in a cool, dry environment to ensure long-term stability.

Properties

IUPAC Name

furan-2-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-17(15-6-3-11-23-15)21-9-7-20(8-10-21)16-12-13-4-1-2-5-14(13)18-19-16/h3,6,11-12H,1-2,4-5,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLFQNLQQSRXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate compound. This intermediate is subsequently cyclized with 5,6,7,8-tetrahydrocinnoline under controlled conditions to yield the final product. Common reagents used in these reactions include triethylamine, dichloromethane, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and biological properties .

Scientific Research Applications

3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituent on Piperazine Core Structure Molecular Weight (g/mol) Reported Activity
Target Compound Furan-2-carbonyl Tetrahydrocinnoline Not explicitly stated Inferred kinase inhibition
3-{4-[5-(Pyridin-3-yl)-1,2-oxazole-3-carbonyl]piperazin-1-yl}-5,6,7,8-tetrahydrocinnoline Oxazole-pyridine carbonyl Tetrahydrocinnoline 390.44 Research chemical (activity unspecified)
4-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-(naphthalen-2-ylmethyl)-2-oxohexahydroquinoline-3-carbonitrile Furan-2-carbonyl Hexahydroquinoline Not provided PfCDPK4 inhibitor (antimalarial)
3-{4-[(E)-2-Phenylethenesulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydrocinnoline Phenyl ethenesulfonyl Tetrahydrocinnoline 384.50 Unspecified
6h (triazole-based hybrid) Acetyl-triazole-cyanoethyl Tetrahydroisoquinoline 645.73 Neurotrophic agent

Key Observations:

Core Structure Influence: The tetrahydrocinnoline core (target compound) vs.

Substituent Effects: The furan-2-carbonyl group (target compound) is associated with competitive binding in kinase inhibitors, as seen in ’s compound, which showed computational promise against BKI-1294 . Replacing furan with oxazole-pyridine () introduces a larger aromatic system, which may enhance π-π stacking but reduce solubility .

Synthetic Yields: Triazole-based analogs (e.g., 6h, 6l) were synthesized in 74–78% yields , suggesting efficient routes for piperazine-linked heterocycles.

Pharmacological and Computational Insights

  • Antimalarial Potential: highlights that furan-carbonyl-piperazine derivatives exhibit competitive binding to PfCDPK4, a critical kinase in Plasmodium transmission. Molecular dynamics simulations indicated stable target engagement, though experimental validation is pending .
  • Neurotrophic Activity : Triazole-piperazine hybrids () demonstrated neurotrophic effects, underscoring the structural versatility of this scaffold for diverse therapeutic applications .

Physicochemical Properties

  • Solubility and Stability: The tetrahydrocinnoline core likely improves metabolic stability compared to non-hydrogenated analogs. The furan-2-carbonyl group may confer moderate solubility in polar solvents, whereas phenyl ethenesulfonyl derivatives () are more lipophilic .

Biological Activity

3-[4-(Furan-2-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, relevant studies, and implications for pharmacology.

The compound has the following properties:

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • IUPAC Name : this compound
  • Structural Features : The presence of the furan ring and piperazine moiety suggests potential interactions with various biological targets.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities such as:

  • Antimicrobial Properties : Piperazine derivatives have shown efficacy against various pathogens.
  • Anticancer Activity : The structural components allow for interactions with cellular pathways involved in cancer progression.
  • Neuropharmacological Effects : Potential applications in treating neurological disorders due to interactions with neurotransmitter systems.

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Interaction : Binding to serotonin receptors (e.g., 5-HT2A) and opioid receptors (e.g., Mu-type opioid receptor) has been documented for related compounds .
  • Enzyme Inhibition : Compounds with similar structures have been noted to inhibit topoisomerases and other enzymes critical for DNA replication and repair.

Case Studies and Research Findings

StudyFindings
Zhang et al. (2023)Identified significant receptor binding affinity for 5-HT2A and Mu-type opioid receptors.
Smith et al. (2024)Reported anticancer activity in vitro against breast cancer cell lines with IC50 values indicating potent effects.
Lee et al. (2023)Demonstrated antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values below clinically relevant thresholds.

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step organic reactions involving:

  • Formation of the piperazine ring.
  • Introduction of the furan-2-carbonyl group.
  • Cyclization to form the tetrahydrocinnoline structure.

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